molecular formula C13H10ClFN2O2 B2834530 Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate CAS No. 2007915-57-1

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Cat. No.: B2834530
CAS No.: 2007915-57-1
M. Wt: 280.68
InChI Key: HCSUEMZPUOHTLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in water or alcohol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Scientific Research Applications

Chemistry: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug development and medicinal chemistry research .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may be exploited in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • Benzyl (6-chloro-3-fluoropyridin-2-yl)carbamate
  • Benzyl (6-chloro-5-fluoropyridin-3-yl)(methyl)carbamate

Comparison: Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ringFor instance, the methyl derivative may have different solubility and reactivity profiles, making it suitable for different applications .

Properties

IUPAC Name

benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUEMZPUOHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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